5-Sulfo-2-amino benzoic acid sodium salt
Description
Sodium 2-amino-5-sulfobenzoate (CAS 3577-63-7) is an organic sodium salt with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol . It is commonly used in research settings, particularly in synthetic chemistry and materials science. Key identifiers include PubChem ID 19151 and InChI Key MJNYPLCGWXFYPD-UHFFFAOYSA-N. Its structure features an amino group (-NH₂) at the 2-position and a sulfonate group (-SO₃⁻) at the 5-position on the benzene ring (Figure 1).
Properties
CAS No. |
83763-38-6 |
|---|---|
Molecular Formula |
C7H5NNa2O5S |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
disodium;2-amino-5-sulfonatobenzoate |
InChI |
InChI=1S/C7H7NO5S.2Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3H,8H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |
InChI Key |
HAYHCHOJIKWVEY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-5-sulfobenzoate typically involves the sulfonation of 2-aminobenzoic acid. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The resulting 2-amino-5-sulfobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of Sodium 2-amino-5-sulfobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent amine compound.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfonic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
Sodium 2-amino-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 2-amino-5-sulfobenzoate involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Sodium 2-amino-4-sulfonatobenzoate (CAS 93982-51-5)
- Molecular Formula: C₇H₆NO₅S⁻·Na⁺
- Similarity Score : 0.95
- Structural Difference : The sulfonate group is at the 4-position instead of the 5-position (Figure 2).
- Implications : Positional isomerism may alter solubility and reactivity. For example, the 4-sulfonato derivative could exhibit different hydrogen-bonding patterns in crystal structures, affecting its application in coordination chemistry.
- Safety: No specific hazard data provided, but sulfonated aromatic compounds generally require similar precautions to avoid skin/eye contact.
2-Hydrazinyl-4-sulfobenzoic Acid (CAS 77734-51-1)
- Molecular Formula : C₇H₈N₂O₅S
- Similarity Score : 0.88
- Structural Difference: Replaces the amino group with a hydrazinyl (-NH-NH₂) group and positions the sulfonic acid at the 4-position.
- However, hydrazine derivatives are often more reactive and toxic.
- Safety : Likely higher toxicity due to the hydrazine group, necessitating stringent handling protocols.
2-(Methylamino)-5-sulfobenzoic Acid (CAS 89-42-9)
- Molecular Formula: C₈H₉NO₅S
- Molar Mass : 231.23 g/mol
- Structural Difference: The amino group is methylated (-NHCH₃), increasing lipophilicity (Figure 3).
- Implications : Enhanced lipid solubility could improve bioavailability in drug delivery systems. This compound may serve as an intermediate in agrochemical or pharmaceutical synthesis.
- Safety: No explicit hazard data, but methylated amines can release toxic fumes under decomposition.
5-Sulfosalicylic Acid (CAS 97-05-2)
- Molecular Formula : C₇H₆O₆S
- Relevant Use : Laboratory reagent for protein precipitation .
- Structural Difference: Replaces the amino group with a hydroxyl (-OH) group at the 2-position (Figure 4).
- Implications: The hydroxyl group enables chelation of metal ions, making it useful in analytical chemistry. Unlike the amino derivative, it lacks basicity, altering its pH-dependent solubility.
- Safety : Similar hazards (skin/eye irritation) but with additional risks due to acidic hydroxyl groups.
Data Tables
Table 1. Structural and Physical Properties
Table 2. Hazard Comparison
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